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Compound of Interest

Compound Name: 4-(3-Morpholinopropoxy)aniline

Cat. No.: B3023113 Get Quote

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-(3-
Morpholinopropoxy)aniline Analogues as Kinase Inhibitors

Introduction
The 4-(3-morpholinopropoxy)aniline scaffold is a key pharmacophore found in a variety of

biologically active compounds, most notably in potent kinase inhibitors used in oncology. The

morpholine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties

such as improved aqueous solubility and metabolic stability. This guide provides an in-depth

analysis of the structure-activity relationships (SAR) of 4-(3-morpholinopropoxy)aniline
analogues, focusing on their role as inhibitors of key kinases in cancer signaling pathways. We

will explore how modifications to this core structure influence biological activity, with supporting

experimental data and detailed protocols for synthesis and evaluation.

The Core Scaffold and Its Significance
The 4-(3-morpholinopropoxy)aniline moiety typically serves as a crucial component of larger

molecules, often linked to a heterocyclic core such as quinazoline or quinoline. These larger

constructs are designed to target the ATP-binding site of various protein kinases. The

morpholinopropoxy side chain frequently extends into the solvent-exposed region of the kinase,

where it can form important interactions that contribute to binding affinity and selectivity.
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The biological activity of 4-(3-morpholinopropoxy)aniline analogues can be significantly

altered by chemical modifications at several key positions. The following sections detail the

impact of these changes.

Modifications of the Aniline Ring
Substituents on the aniline ring play a critical role in modulating the inhibitory activity of these

compounds. The electronic and steric properties of these substituents can influence the binding

affinity to the target kinase.

Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, at

positions ortho or meta to the amino group often enhances biological activity. For instance, a

3-chloro-4-(3-fluorobenzyloxy)aniline derivative showed high antiproliferative activity and

potent inhibition of mutated kinases[1]. The presence of fluorine atoms on a stilbene moiety

attached to the 4-aminoquinazoline core was found to enhance interaction with the target

residue, leading to improved antiproliferative activity[2]. This is often attributed to the ability

of halogens to form favorable interactions within the kinase's active site and to modulate the

pKa of the aniline nitrogen.

Alkoxy Groups: The addition of methoxy groups to the aniline ring can also influence activity.

However, the position of the methoxy group is crucial. In some series of 4-anilino-3-

cyanobenzo[g]quinolines, the best Src kinase inhibition was observed when the 7- and 8-

positions of the benzo[g]quinoline ring were substituted with alkoxy groups[3].

Alterations of the Morpholine Ring
The morpholine ring itself is generally considered a favorable feature for its contribution to

solubility and metabolic stability. While less frequently modified than the aniline ring, changes to

the morpholine can impact activity. In some cases, replacing the morpholine with other

heterocyclic systems can be explored to fine-tune the compound's properties. A longer chain

between the aniline and the morpholine can allow for the formation of a hydrogen bond

between the oxygen of the morpholine and key residues in the kinase domain, such as Lys745,

leading to higher affinity[1].
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The propoxy linker between the aniline and the morpholine ring is a common feature. Variations

in the length and rigidity of this linker can affect how the morpholine ring is presented to the

solvent-exposed region of the kinase, thereby influencing binding.

Comparative Biological Activity
The following table summarizes the in vitro anticancer activity of several 4-(3-
morpholinopropoxy)aniline analogues from the literature. This data highlights the impact of

structural modifications on their potency.
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Compound
ID

Core
Structure

Aniline
Ring
Substituent
s

Cell Line IC50 (µM) Reference

6a Quinazoline

(E)-4-(2-

(trifluorometh

yl)styryl)

A431 ~2.0 [2]

6e Quinazoline

(E)-4-(3-

chloro-4-

fluorostyryl)

A549 ~2.0 [2]

NAM-5

3-fluoro-4-

morpholinoan

iline

derivative

Sulfonamide

group
MCF-7 1.811 [4]

NAM-5

3-fluoro-4-

morpholinoan

iline

derivative

Sulfonamide

group
MDA-MB-231 2.143 [4]

NAM-7

3-fluoro-4-

morpholinoan

iline

derivative

- MCF-7 1.883 [4]

NAM-7

3-fluoro-4-

morpholinoan

iline

derivative

- MDA-MB-231 4.688 [4]

Experimental Protocols
Synthesis of a Representative 4-(3-
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The following is a general procedure for the synthesis of a 4-(3-morpholinopropoxy)aniline
derivative, based on common synthetic routes described in the literature[5].

Starting Materials

Step 1: Nucleophilic Aromatic Substitution

Intermediate

Step 2: Nitro Group Reduction

Final Product

1,2-difluoro-4-nitrobenzene

Neat Reaction

Morpholine

4-(2-fluoro-4-nitrophenyl)morpholine

Fe/NH4Cl

3-fluoro-4-morpholinoaniline

Click to download full resolution via product page

Caption: Synthetic workflow for a 3-fluoro-4-morpholinoaniline derivative.

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene and morpholine.

Heat the reaction mixture under neat conditions (without solvent).
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, purify the product by recrystallization or column chromatography to yield 4-

(2-fluoro-4-nitrophenyl)morpholine[5].

Step 2: Synthesis of 3-fluoro-4-morpholinoaniline

To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine in a suitable solvent (e.g., a mixture of

methanol and water), add iron powder (Fe) and ammonium chloride (NH4Cl).

Heat the reaction mixture at reflux.

Monitor the reduction of the nitro group by TLC.

After the reaction is complete, filter the mixture to remove the iron catalyst.

Extract the product with an organic solvent and purify by column chromatography to obtain

3-fluoro-4-morpholinoaniline[5].

In Vitro Anticancer Activity Assay (MTS Assay)
The MTS assay is a colorimetric method for determining the number of viable cells in

proliferation or cytotoxicity assays.
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Seed cancer cells in a 96-well plate

Treat cells with varying concentrations of the test compound

Incubate for a specified period (e.g., 48-72 hours)

Add MTS reagent to each well

Incubate for 1-4 hours

Measure absorbance at 490 nm using a plate reader

Calculate cell viability and determine IC50 values

Click to download full resolution via product page

Caption: Workflow for the MTS assay to determine anticancer activity.

Protocol:

Cell Seeding: Seed human cancer cells (e.g., A431, A549) in a 96-well plate at a density of

5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the 4-(3-morpholinopropoxy)aniline
analogues in cell culture medium. Replace the medium in the wells with the medium

containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control

(e.g., a known anticancer drug).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO2.

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's

instructions.

Incubation: Incubate the plate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the IC50 value (the concentration of the compound that inhibits

cell growth by 50%) by plotting the percentage of viability against the log of the compound

concentration and fitting the data to a dose-response curve.

Kinase Inhibition and Signaling Pathways
Many 4-(3-morpholinopropoxy)aniline analogues function as inhibitors of receptor tyrosine

kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial

growth factor receptor 2 (VEGFR-2).[6] These kinases are often overexpressed or mutated in

cancer cells, leading to uncontrolled cell proliferation, survival, and angiogenesis. By blocking

the ATP-binding site of these kinases, the analogues prevent their activation and downstream

signaling.
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Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2)

Extracellular Domain

Transmembrane Domain

Intracellular Kinase Domain

Downstream Signaling Pathways
(e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR)

Activates

4-(3-Morpholinopropoxy)aniline Analogue

Inhibits

Cellular Responses
(Proliferation, Survival, Angiogenesis)

Promotes

Click to download full resolution via product page

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion
The 4-(3-morpholinopropoxy)aniline scaffold is a valuable component in the design of potent

kinase inhibitors. The structure-activity relationship studies reveal that modifications to the

aniline ring, particularly the introduction of halogen and alkoxy substituents, can significantly

enhance the biological activity of these analogues. The morpholine ring and the propoxy linker

contribute to favorable pharmacokinetic properties and optimal positioning within the kinase

active site. Further exploration of this scaffold, guided by the SAR principles outlined in this

guide, holds promise for the development of novel and more effective anticancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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